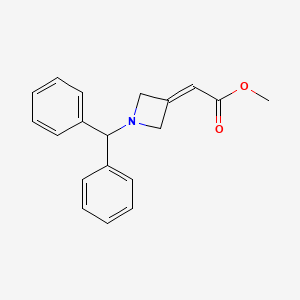
Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
概要
説明
“Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate” is a chemical compound with the molecular formula C19H19NO2 . It has a molecular weight of 293.36 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate” is 1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 293.36 . The compound should be stored at room temperature .科学的研究の応用
Aldose Reductase Inhibition
Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate and its derivatives have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. Compounds in this category demonstrated significant inhibitory potency, highlighting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Chemical Reactivity Studies
The compound has been studied in the context of chemical reactions, such as the dealkoxycarbonylation reactions mediated by chloride and cyanide. These studies provide insights into the different mechanisms involved in ester cleavages (Gilligan & Krenitsky, 1994).
Synthesis Processes
Efficient synthesis processes for related compounds have been explored. For instance, a two-step synthesis process for 3-amino-1-benzhydrylazetidine has been described, demonstrating the utility of this compound in synthetic chemistry (Li et al., 2006).
Beta-Lactamase Inhibition
Derivatives of Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate have been synthesized and found to exhibit excellent beta-lactamase inhibitory properties, making them relevant in the development of antibacterial agents (Micetich et al., 1987).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole, related to Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, have been synthesized and evaluated for their antimicrobial and cytotoxic activities, showing promising results in these areas (Noolvi et al., 2014).
Chemoprotective Activity
Compounds structurally related to Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate have been synthesized and tested for their chemoprotective activity against carcinogens like benzo[a]pyrene, showing potential as chemopreventive agents (Surh et al., 1996).
Safety And Hazards
This compound is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation . It’s also recommended to keep the container tightly closed, protect the compound from moisture, and handle it under inert gas .
特性
IUPAC Name |
methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFTVPSYXDECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
Synthesis routes and methods
Procedure details






Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)
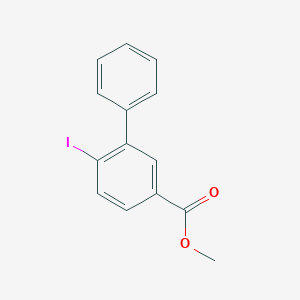
![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)
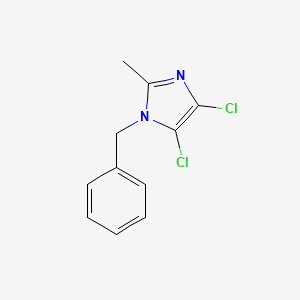
![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)
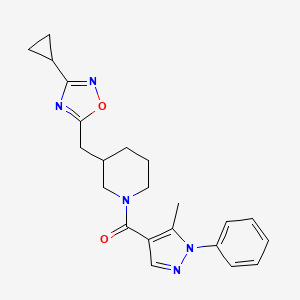
![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)
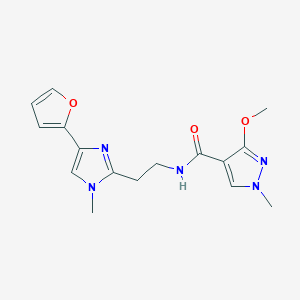
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)
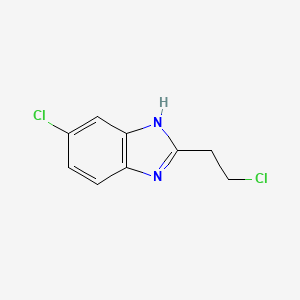
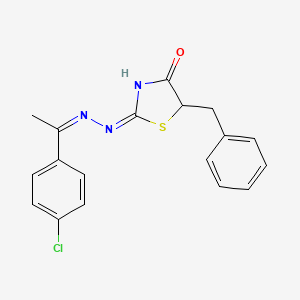
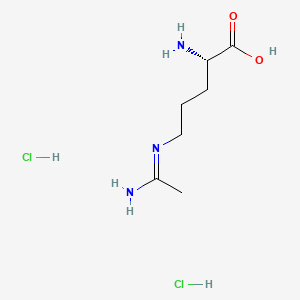
![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)